REACTION_CXSMILES
|
CN(O)[C:3]([CH2:5][CH2:6][C:7]1[CH:8]=[C:9]([C:20]2[CH:21]=[CH:22][C:23]([Cl:26])=[CH:24][CH:25]=2)[N:10]([C:12]2[CH:13]=[CH:14][C:15]([O:18][CH3:19])=[CH:16][CH:17]=2)[N:11]=1)=[O:4].ClC1C=CC(C2N(C3C=CC([O:46]C)=CC=3)N=C(CCCO)C=2)=CC=1.CC(C)=O.OS(O)(=O)=O.O=[Cr](=O)=O>>[Cl:26][C:23]1[CH:22]=[CH:21][C:20]([C:9]2[N:10]([C:12]3[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=3)[N:11]=[C:7]([CH2:6][CH2:5][C:3]([OH:46])=[O:4])[CH:8]=2)=[CH:25][CH:24]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C(=O)CCC=1C=C(N(N1)C=2C=CC(=CC2)OC)C=3C=CC(=CC3)Cl)O
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-propanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1=CC(=NN1C1=CC=C(C=C1)OC)CCCO
|
Name
|
Jones reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1=CC(=NN1C1=CC=C(C=C1)OC)CCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |